molecular formula C16H21N7O2 B12363891 3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide

3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide

Cat. No.: B12363891
M. Wt: 343.38 g/mol
InChI Key: VOTGJIBEBRYYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine ring, followed by the introduction of the amino and carboxamide groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as solvent choice and reaction time, is crucial to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-phenylpyrazine-2-carboxamide
  • 3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-chlorophenyl)pyrazine-2-carboxamide

Uniqueness

Compared to similar compounds, 3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide exhibits unique properties due to the presence of the 4-methylphenyl group. This structural feature may enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

Molecular Formula

C16H21N7O2

Molecular Weight

343.38 g/mol

IUPAC Name

3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C16H21N7O2/c1-9-3-5-10(6-4-9)11-14(23(2)7-8-24)21-13(17)12(20-11)15(25)22-16(18)19/h3-6,24H,7-8H2,1-2H3,(H2,17,21)(H4,18,19,22,25)

InChI Key

VOTGJIBEBRYYHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(C(=N2)C(=O)N=C(N)N)N)N(C)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.